

Technical Support Center: Mechanisms of Fungal Resistance to AN2718

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent **AN2718** (tavaborole).

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of **AN2718**?

A1: **AN2718** is a benzoxaborole antifungal agent that inhibits fungal protein synthesis.^{[1][2]} It specifically targets the fungal cytoplasmic leucyl-tRNA synthetase (LeuRS), an enzyme essential for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).^{[1][2]} **AN2718** utilizes a novel "oxaborole tRNA trapping" (OBORT) mechanism.^{[1][2]} It forms a stable adduct with the 3'-terminal adenine of tRNA_{Leu} within the editing site of the LeuRS enzyme.^{[2][3]} This trapping of the tRNA in a non-productive conformation prevents the catalytic turnover of the enzyme, thereby inhibiting the synthesis of leucyl-tRNA_{Leu} and blocking protein synthesis.^[3]

Q2: What is the primary known mechanism of fungal resistance to **AN2718**?

A2: The primary and most well-characterized mechanism of fungal resistance to **AN2718** and other benzoxaboroles is the modification of the drug's target, the leucyl-tRNA synthetase (LeuRS) enzyme, through genetic mutations.^{[2][4]} These mutations typically occur in the gene encoding the LeuRS enzyme.

Troubleshooting Experimental Results

Q3: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for **AN2718** against our fungal isolates. What could be the cause?

A3: An elevated MIC for **AN2718** may indicate the presence of resistant mutants in your fungal population. The most likely cause is a mutation in the leucyl-tRNA synthetase (LeuRS) gene. Spontaneous resistance to tavaborole (**AN2718**) in *Trichophyton rubrum* has been observed to occur at a frequency of approximately 10-8.[5][6] This frequency can increase by almost 100-fold if the fungal culture has been previously exposed to subinhibitory concentrations of the drug.[5][6]

Q4: Do efflux pumps contribute to resistance to **AN2718**?

A4: Currently, there is no direct evidence to suggest that overexpression of common fungal efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, is a primary mechanism of resistance to **AN2718**. While these pumps are a major cause of resistance to other antifungals like azoles, studies on **AN2718** resistance have primarily identified target-site mutations as the causative factor.[2][4][5][6] However, for some novel benzoxaboroles, resistance mutations in genes related to protein prenylation have been identified, suggesting the possibility of other, non-LeuRS mediated resistance mechanisms for this class of compounds.[1]

Q5: We have identified a potential **AN2718**-resistant mutant. How can we confirm that resistance is due to a mutation in the leucyl-tRNA synthetase (LeuRS) gene?

A5: To confirm that resistance is due to a mutation in the LeuRS gene, you can perform the following steps:

- Sequence the LeuRS gene: Isolate genomic DNA from both your resistant mutant and the susceptible parent strain. Amplify and sequence the entire open reading frame of the LeuRS gene from both strains.
- Compare the sequences: Align the LeuRS gene sequences from the resistant and susceptible strains to identify any nucleotide changes that result in amino acid substitutions.

- Perform site-directed mutagenesis: Introduce the identified mutation(s) into the LeuRS gene of the susceptible parent strain.
- Assess the phenotype: Determine the MIC of **AN2718** for the engineered mutant. If the engineered mutant exhibits an increased MIC compared to the wild-type strain, this confirms that the specific mutation in the LeuRS gene is responsible for the resistance.

Quantitative Data Summary

Table 1: In Vitro Resistance Frequency of *Trichophyton rubrum* to Tavaborole (AN2718)

Condition	Frequency of Resistant Mutants	Reference(s)
Spontaneous (no prior drug exposure)	~10 ⁻⁸	[5][6]
Induced (10 transfers in 0.5x MIC)	~10 ⁻⁶	[5][6]

Table 2: Increase in AN2718 MIC in Resistant *Trichophyton rubrum* Mutants

Mutant Type	Fold Increase in MIC	Reference(s)
Spontaneous and Induced Mutants	4- to 8-fold	[5][6]

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Fungal isolate(s)

- **AN2718** stock solution (e.g., in DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile, humidified chamber

Procedure:

- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, mature culture.
 - Prepare a suspension of fungal conidia or yeast cells in sterile saline.
 - Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be done by spectrophotometry at 530 nm, aiming for an optical density that corresponds to approximately 1.5×10^6 CFU/mL.
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the wells of the microtiter plate.
- Drug Dilution:
 - Prepare a 2-fold serial dilution of **AN2718** in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.015 to 16 μ g/mL.
 - Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.
- Inoculation:
 - Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

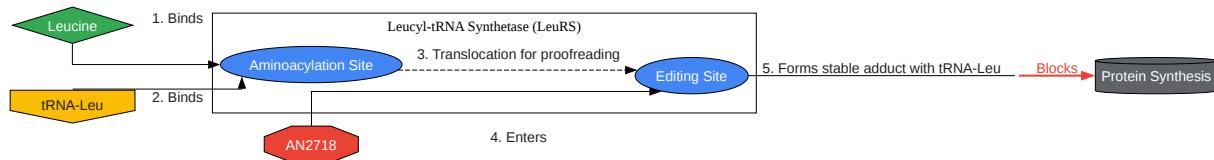
- Incubation:
 - Incubate the plate at 35°C in a humidified chamber for 24-48 hours (for yeasts) or longer for dermatophytes, until growth is clearly visible in the positive control well.
- Reading the MIC:
 - The MIC is defined as the lowest concentration of **AN2718** that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the drug-free control. This can be assessed visually or by reading the optical density at 490 nm.

Protocol 2: In Vitro Evolution of **AN2718** Resistance

This protocol is adapted from studies on the in vitro evolution of resistance to antifungal agents.
[5][6]

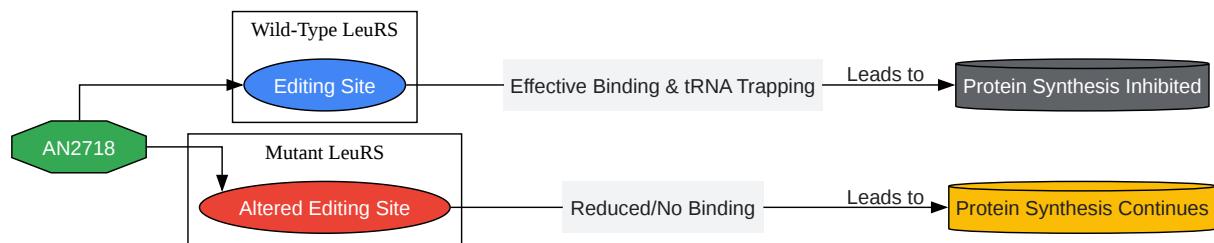
Materials:

- Fungal isolate
- Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
- Sabouraud Dextrose Agar (SDA) or other suitable solid medium
- **AN2718** stock solution
- Sterile culture tubes and Petri dishes

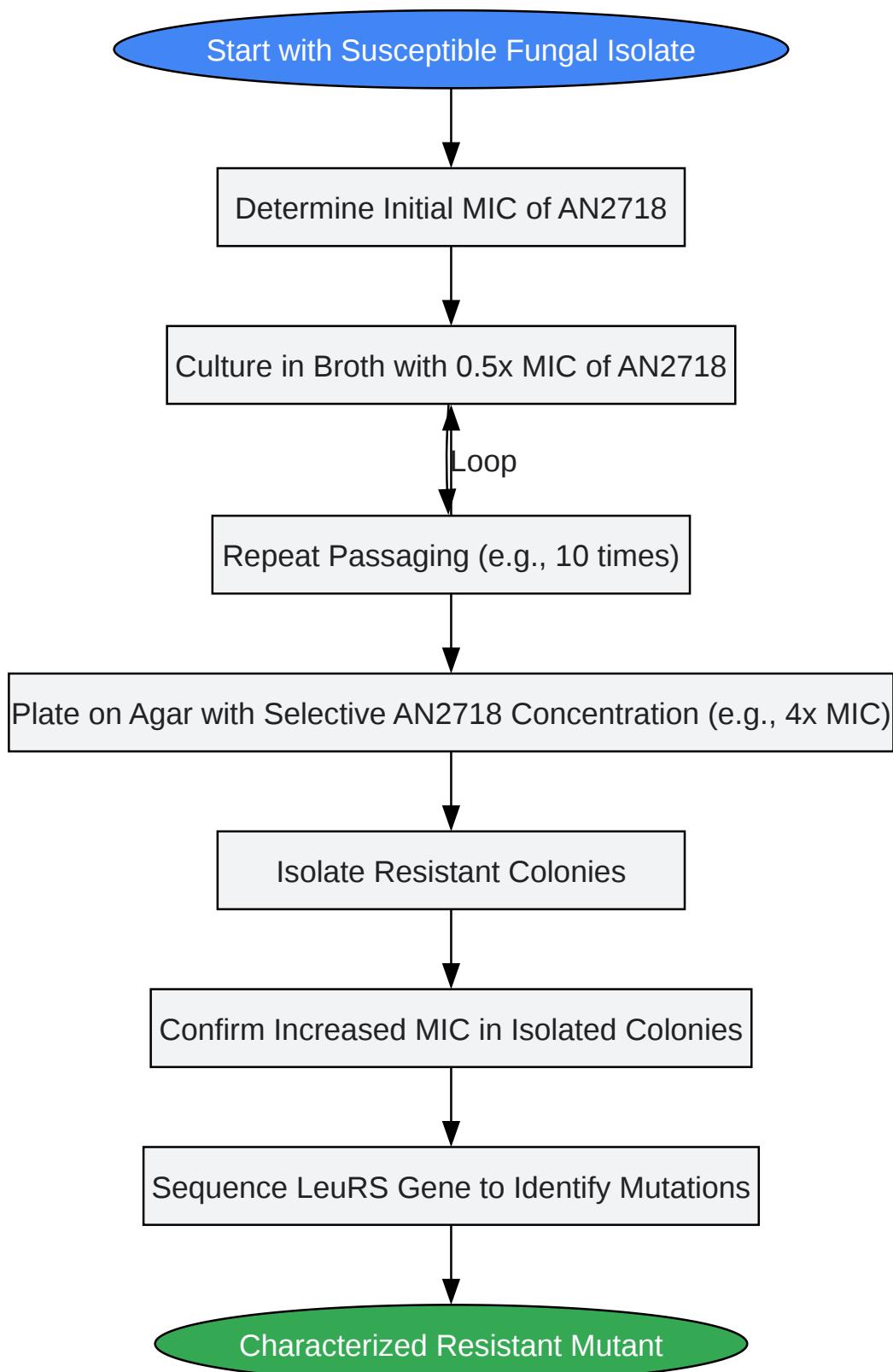

Procedure:

- Initial MIC Determination:
 - Determine the baseline MIC of **AN2718** for your fungal isolate using the protocol described above.
- Subinhibitory Passaging:
 - Inoculate the fungal isolate into a liquid medium containing **AN2718** at a subinhibitory concentration (e.g., 0.5x the initial MIC).

- Incubate the culture under appropriate conditions until it reaches a desired growth phase (e.g., stationary phase).
- Transfer an aliquot of this culture to a fresh liquid medium containing the same subinhibitory concentration of **AN2718**.
- Repeat this passaging for a set number of transfers (e.g., 10-20 transfers).


- Selection of Resistant Mutants:
 - After the final passage, plate a dense suspension of the fungal culture onto a solid medium containing a selective concentration of **AN2718** (e.g., 2x, 4x, or 8x the initial MIC).
 - Also, plate a dilution series of the culture onto drug-free medium to determine the total number of viable cells and calculate the frequency of resistant mutants.
 - Incubate the plates until colonies appear on the drug-containing plates.
- Confirmation and Characterization of Resistant Mutants:
 - Isolate individual colonies from the drug-containing plates.
 - Confirm their resistance by re-determining the MIC of **AN2718**. A stable, increased MIC compared to the parent strain indicates a resistant mutant.
 - Further characterize the resistant mutants by sequencing the LeuRS gene to identify potential mutations.

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AN2718** via the OBORT mechanism.

[Click to download full resolution via product page](#)

Caption: Target-site modification as a mechanism of resistance to **AN2718**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro evolution of **AN2718** resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antagonistic Changes in Sensitivity to Antifungal Drugs by Mutations of an Important ABC Transporter Gene in a Fungal Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporter Pdr5 is required for cantharidin resistance in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Splicing in *Trichophyton rubrum* Occurs in Efflux Pump Transcripts in Response to Antifungal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Protein Prenylation with Benzoxaboroles to Target Fungal Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AN-2718 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Technical Support Center: Mechanisms of Fungal Resistance to AN2718]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667275#mechanisms-of-fungal-resistance-to-an2718>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com